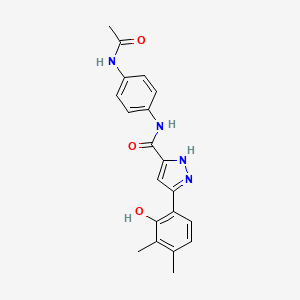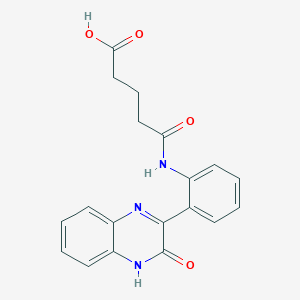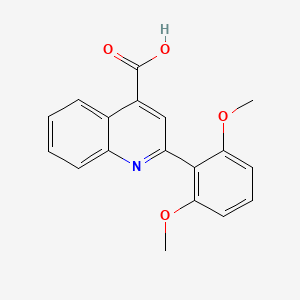![molecular formula C21H18ClNO3 B14094259 2-Butyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094259.png)
2-Butyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a chromeno-pyrrole core with a butyl and chlorophenyl substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction between the chromeno intermediate and an appropriate amine derivative.
Substitution Reactions: The butyl and chlorophenyl groups are introduced through substitution reactions using suitable alkylating and chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
化学反応の分析
Types of Reactions
2-Butyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromeno-pyrrole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Butyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
作用機序
The mechanism of action of 2-Butyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cell signaling pathways, leading to modulation of biological processes.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-2-carboxylate share structural similarities and exhibit diverse biological activities.
Chromeno Derivatives: Compounds like chromeno[2,3-b]pyridine and chromeno[2,3-d]pyrimidine also feature a chromeno core and are studied for their medicinal properties.
Uniqueness
2-Butyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of a chromeno-pyrrole core with butyl and chlorophenyl substituents, which imparts distinct chemical reactivity and biological activity .
特性
分子式 |
C21H18ClNO3 |
|---|---|
分子量 |
367.8 g/mol |
IUPAC名 |
2-butyl-1-(4-chlorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H18ClNO3/c1-2-3-12-23-18(13-8-10-14(22)11-9-13)17-19(24)15-6-4-5-7-16(15)26-20(17)21(23)25/h4-11,18H,2-3,12H2,1H3 |
InChIキー |
OANYOGIRZKUMII-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14094181.png)
![2-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14094190.png)


![N-(2,4-dimethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094213.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094221.png)
![7-Chloro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094227.png)


![1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094242.png)


![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094253.png)
